GSK J5 HCl
Overview
Description
GSK J5 Hydrochloride is the hydrochloride form of GSK J5, which is an inactive isomer of GSK J4. It is a cell-permeable ester derivative of the inactive control GSK J2.
Mechanism of Action
Target of Action
GSK J5 HCl is an inactive isomer of GSK J4 and a cell-permeable ester derivative of inactive control GSK J2 . The primary target of this compound is Lysine-specific demethylase 6B (KDM6B) , also known as Jumonji domain-containing protein D3 (JMJD3) . KDM6B/JMJD3 has been found to be overexpressed in patients with acute myeloid leukemia (AML), and these patients have a poor prognosis .
Mode of Action
This compound, being an inactive isomer, has a weak inhibitory effect on JMJD3 . The active form, GSK J4, has a significant anti-proliferative effect in AML cell lines and freshly isolated bone marrow monocytes (MNCs) from AML patients, while also increasing H3K27me3 levels .
Biochemical Pathways
Treatment with the active form, GSK J4, mainly results in the downregulation of DNA replication and cell cycle-related pathways . It also prevents the expression of HOX, a key cancer gene . The increased H3K27me3 enrichment in the HOX gene transcription initiation site has been verified by ChIP-qPCR .
Pharmacokinetics
It is known that this compound is soluble in dmso , which could potentially impact its bioavailability.
Result of Action
The active form, gsk j4, causes apoptosis and cell cycle arrest in vitro, and reduces tumor burden in vivo in aml xenograft mouse models .
Action Environment
It is worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
GSK J5 HCl plays a crucial role in biochemical reactions as a negative control for GSK J4. It interacts with various enzymes, proteins, and other biomolecules, albeit in a non-functional manner compared to its active isomer. Specifically, this compound is a weak inhibitor of the histone demethylase JMJD3, with an IC50 value greater than 100 μM . This interaction is essential for studies aiming to understand the inhibition mechanism of JMJD3 by GSK J4, as this compound provides a baseline for comparison.
Cellular Effects
This compound has been shown to have minimal effects on cellular processes due to its inactive nature. In various cell types, it does not significantly alter cell signaling pathways, gene expression, or cellular metabolism. This lack of activity makes this compound an ideal control compound in experiments designed to study the effects of GSK J4. For instance, while GSK J4 can induce apoptosis and cell cycle arrest in acute myeloid leukemia cells, this compound does not exhibit these effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through weak binding interactions with biomolecules. It is hydrolyzed to a free base, which is a poor inhibitor of JMJD3. This weak inhibition is crucial for its role as a control compound, allowing researchers to distinguish the specific effects of GSK J4 on JMJD3 activity. This compound does not significantly alter gene expression or enzyme activity, providing a clear contrast to the active isomer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound remain consistent over time due to its stability. It does not degrade rapidly and maintains its inactive properties throughout the duration of experiments. Long-term studies have shown that this compound does not induce significant changes in cellular function, making it a reliable control for extended research periods .
Dosage Effects in Animal Models
In animal models, this compound exhibits minimal effects across various dosages. Unlike GSK J4, which can have dose-dependent effects on cellular processes and disease progression, this compound does not show significant activity even at higher doses. This lack of activity is beneficial for its use as a control, ensuring that any observed effects in experiments are due to the active compound and not the control .
Metabolic Pathways
This compound is involved in metabolic pathways primarily as a non-functional analog of GSK J4. It does not significantly interact with enzymes or cofactors involved in metabolic processes. Studies have shown that this compound does not affect metabolic flux or metabolite levels, further supporting its role as an inactive control in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed similarly to its active isomer. It is cell-permeable and can diffuse across cellular membranes. Due to its inactive nature, it does not interact significantly with transporters or binding proteins. This property ensures that this compound does not interfere with the localization or accumulation of other compounds in experimental settings .
Subcellular Localization
This compound is localized within cells in a manner similar to GSK J4. It does not possess specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. As a result, this compound is distributed uniformly within the cell, providing a consistent baseline for comparison in studies involving its active counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK J5 Hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Benzazepine Moiety: The benzazepine moiety is introduced via a nucleophilic substitution reaction.
Esterification: The ester group is introduced through esterification reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of GSK J5 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
GSK J5 Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic reagents such as amines or thiols are used under appropriate conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Oxidation: Yields oxidized derivatives of the benzazepine moiety.
Substitution: Results in substituted pyrimidine derivatives.
Scientific Research Applications
GSK J5 Hydrochloride is widely used in scientific research due to its role as a negative control compound. Its applications include:
Epigenetics: Used to study the role of histone demethylases, particularly KDM6B/JMJD3, in gene regulation and epigenetic modifications.
Cancer Research: Employed in studies investigating the role of histone demethylases in cancer progression and potential therapeutic targets.
Inflammation and Immunology: Used to explore the involvement of histone demethylases in inflammatory responses and immune regulation
Comparison with Similar Compounds
Similar Compounds
GSK J4: An active inhibitor of KDM6B/JMJD3, used to study the effects of histone demethylase inhibition.
GSK J2: Another inactive control compound, similar to GSK J5 Hydrochloride
Uniqueness
GSK J5 Hydrochloride is unique in its role as an inactive control, allowing researchers to validate the specificity of their experimental results. Unlike GSK J4, which actively inhibits KDM6B, GSK J5 Hydrochloride does not interfere with histone demethylation, making it an essential tool for control experiments .
Properties
IUPAC Name |
ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHQMHJAOKADED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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